molecular formula C6H15NO B093386 2,2-Dimethyl-3-(methylamino)propan-1-ol CAS No. 16047-86-2

2,2-Dimethyl-3-(methylamino)propan-1-ol

Cat. No. B093386
CAS RN: 16047-86-2
M. Wt: 117.19 g/mol
InChI Key: ZCCHIQJONBEULF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(methylamino)propan-1-ol is a chemical compound that is structurally related to various other compounds that have been studied for their potential applications in different fields of chemistry and pharmacology. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of compounds structurally similar to 2,2-Dimethyl-3-(methylamino)propan-1-ol often involves multi-step reactions including methylation, ammonolysis, and reduction processes. For instance, the synthesis of 3-amino-2,2-dimethyl-propionamide, a compound with a similar backbone, starts with methyl cyanoacetate and involves double methylation using dimethyl carbonate (DMC) as a methylating agent, followed by ammonolysis and reduction in a high-pressure autoclave, achieving a total yield of 92% . This suggests that the synthesis of 2,2-Dimethyl-3-(methylamino)propan-1-ol could potentially follow a similar pathway, with appropriate adjustments for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-Dimethyl-3-(methylamino)propan-1-ol has been investigated using various spectroscopic and computational methods. For example, theoretical investigations on the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol have been conducted, revealing insights into the conformational preferences and electronic properties of the molecule . Such studies provide a foundation for understanding the molecular structure of 2,2-Dimethyl-3-(methylamino)propan-1-ol, as the presence of dimethylamino groups and their interactions with other parts of the molecule can significantly influence its overall conformation and reactivity.

Chemical Reactions Analysis

The reactivity of compounds containing the dimethylamino group can be quite versatile. For instance, the compound 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a pre-column reagent for liquid chromatographic analysis of amino acids, reacting with primary and secondary amino functions . Although this is not the same compound as 2,2-Dimethyl-3-(methylamino)propan-1-ol, it demonstrates the potential reactivity of methylamino groups in chemical derivatization processes, which could be relevant for analytical or synthetic applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines similar to 2,2-Dimethyl-3-(methylamino)propan-1-ol can be influenced by their interactions with other molecules and their environment. For example, the viscosities of CO2-loaded aqueous solutions of 3-(dimethylamino)propan-1-ol have been measured, and the effects of mass fractions, temperature, and CO2 loading on viscosity have been demonstrated . This indicates that the physical properties of 2,2-Dimethyl-3-(methylamino)propan-1-ol could also be sensitive to such factors, which would be important to consider in applications that involve solution-phase processing or analysis.

Scientific Research Applications

Applications in Alzheimer's Disease Research

One significant application of related compounds to 2,2-Dimethyl-3-(methylamino)propan-1-ol is in the field of Alzheimer's disease research. For instance, amyloid imaging ligands used to measure amyloid in the brain of patients with Alzheimer's disease include compounds with structures akin to the one . These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have shown promise in differentiating between Alzheimer's disease patients and healthy controls through PET imaging. These studies have paved the way for early detection and evaluation of new anti-amyloid therapies in Alzheimer's disease (Nordberg, 2007; Nordberg, 2007).

Volatomics in Disease Diagnosis

In the domain of non-invasive diagnostics, the exploration of volatile organic compounds (VOCs) produced by the human metabolism, inflammation, and gut microbiota has highlighted the potential of compounds like 2,2-Dimethyl-3-(methylamino)propan-1-ol. Specific VOCs have been identified as biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), showcasing a promising avenue for personalized medicine through non-invasive breath and fecal biomarkers (Van Malderen et al., 2020).

Influence on Food Flavor

Research into branched chain aldehydes, closely related to the structure of 2,2-Dimethyl-3-(methylamino)propan-1-ol, has shown their significant impact on the flavor of various food products. These compounds, produced and degraded from amino acids, play a critical role in defining the distinctive aromas of both fermented and non-fermented food items, underscoring the importance of understanding their formation and degradation pathways for flavor enhancement in the food industry (Smit et al., 2009).

Environmental Toxicology and Health Effects

The environmental toxicology of compounds structurally similar to 2,2-Dimethyl-3-(methylamino)propan-1-ol, such as dimethyl sulfoxide (DMSO), has been extensively reviewed. These studies provide valuable insights into the biological consequences of exposure to such compounds, informing both their commercial usage and the necessary safety precautions to mitigate potential health risks (Kennedy, 2001).

Advanced Material Applications

Furthermore, the use of dimethyl ether (DME), a compound related to 2,2-Dimethyl-3-(methylamino)propan-1-ol in structure and reactivity, as an alternative fuel in compression ignition engines highlights the broader applicability of such compounds in sustainable energy solutions. This research points to DME's potential for reducing emissions and improving energy security, marking a significant step forward in the development of environmentally friendly fuel alternatives (Park & Lee, 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to GHS classification . It’s important to handle it with care and follow safety guidelines.

properties

IUPAC Name

2,2-dimethyl-3-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,5-8)4-7-3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCHIQJONBEULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560100
Record name 2,2-Dimethyl-3-(methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(methylamino)propan-1-ol

CAS RN

16047-86-2
Record name 2,2-Dimethyl-3-(methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3-(methylamino)-1-propanol
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